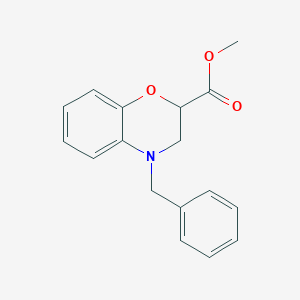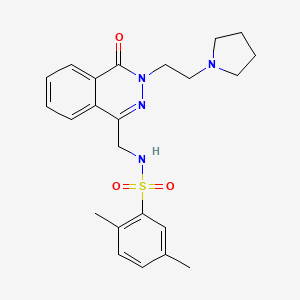
5-(3-Chlorophenyl)-3H-1,3,4-oxadiazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(3-Chlorophenyl)-3H-1,3,4-oxadiazol-2-one” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography . These techniques can provide information about the connectivity of atoms, the presence of functional groups, and the three-dimensional arrangement of atoms in the molecule .Chemical Reactions Analysis
The chemical reactivity of a compound is influenced by its molecular structure. Oxadiazoles, for example, are known to participate in various chemical reactions, including nucleophilic substitution and ring-opening reactions . The specific reactions that “5-(3-Chlorophenyl)-3H-1,3,4-oxadiazol-2-one” can undergo would depend on its molecular structure and the reaction conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined through experimental measurements . Computational methods can also be used to predict these properties based on the compound’s molecular structure .Applications De Recherche Scientifique
Anticonvulsant Activity
TP-315: has been investigated for its anticonvulsant properties. In recent studies, it demonstrated activity against maximal electroshock-induced seizures (MES) and the 6Hz test in mice. These effects are attributed to its action on voltage-gated sodium channels. Given the prevalence of epilepsy and the limitations of existing antiepileptic drugs, compounds like TP-315 offer potential therapeutic options .
Blood-Brain Barrier Permeability
The PAMPA (parallel artificial membrane permeability assay) and BBB (blood–brain barrier) tests have been used to assess the permeability of TP-315 across the blood-brain barrier. Understanding its ability to cross this barrier is crucial for drug development, especially for central nervous system disorders .
Toxicological and Pharmacological Profile
Previous studies have highlighted the favorable toxicological and pharmacological profile of TP-315 . Investigating its safety during chronic administration is essential for potential clinical use .
Synthesis and Derivatives
TP-315: belongs to the class of 1,2,4-triazole-3-thiones. Researchers have synthesized various derivatives with modifications to the 1,3,4-thiadiazole ring, exploring their antiviral activity and other properties .
Chemical Synthesis
Starting from 4-chlorobenzoic acid, a six-step synthesis yields 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives , including 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol (precursor to TP-315 ) .
Chemical Reagents and Intermediates
5-(3-Chlorophenyl)-1H-tetrazole: , a related compound, is available as a chemical reagent. It finds applications in organic synthesis and pharmaceutical research .
Propriétés
IUPAC Name |
5-(3-chlorophenyl)-3H-1,3,4-oxadiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-3-1-2-5(4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHVMBKWFKRQHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2559668.png)
![2,5-dimethyl-5-(4-methylpent-3-en-1-yl)-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene](/img/structure/B2559670.png)
![2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2559671.png)
![(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2,5-dimethylbenzamide](/img/structure/B2559672.png)

![Spiro[3.5]nonane-7-sulfonyl chloride](/img/structure/B2559674.png)
![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2559677.png)
![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2559679.png)
![2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2559684.png)
![2-chloro-N-[2-(cyclopropylcarbamoyl)-4-methoxyphenyl]pyridine-4-carboxamide](/img/structure/B2559686.png)

![2-amino-4-(4-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2559688.png)